

3-(Trifluoromethyl)phenol structure and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenol

Cat. No.: B045071

[Get Quote](#)

An In-depth Technical Guide to **3-(Trifluoromethyl)phenol**

Abstract

3-(Trifluoromethyl)phenol, also known as m-hydroxybenzotrifluoride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a trifluoromethyl group on the phenolic ring, imparts desirable properties such as enhanced metabolic stability and bioavailability to molecules that incorporate it. This document provides a comprehensive overview of the structure, properties, synthesis, and applications of **3-(Trifluoromethyl)phenol**, with a focus on its role in drug development.

Chemical Structure and Molecular Formula

3-(Trifluoromethyl)phenol consists of a benzene ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the chemical reactivity and physical properties of the molecule.

Molecular Formula: C₇H₅F₃O

Synonyms: m-Cresol, α,α,α-trifluoro-; α,α,α-Trifluoro-m-cresol; m-(Trifluoromethyl)phenol; m-Hydroxybenzotrifluoride; 3-Hydroxybenzotrifluoride.

Caption: Chemical structure of **3-(Trifluoromethyl)phenol**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Trifluoromethyl)phenol** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	162.11 g/mol	
CAS Number	98-17-9	
Appearance	Clear colourless to light yellow liquid	
Melting Point	-2 to -1.8 °C	
Boiling Point	178-179 °C	
Density	1.333 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.458	
pKa	8.68 at 25 °C	
Vapor Pressure	0.56 mmHg at 40 °C	
Flash Point	73 °C (163.4 °F) - closed cup	
Water Solubility	Insoluble	

Spectroscopic Data

- ¹H NMR Spectroscopy:** In a typical ¹H NMR spectrum, the aromatic protons appear as a multiplet, while the hydroxyl proton presents as a broad singlet.
- ¹³C NMR Spectroscopy:** The carbon atom attached to the hydroxyl group is deshielded and typically absorbs in the 50-80 δ range.
- Infrared (IR) Spectroscopy:** The IR spectrum shows a characteristic broad absorption for the O-H stretch in the range of 3300-3600 cm⁻¹. A strong C-O stretching absorption is observed

near 1050 cm^{-1} . Aromatic ring bands are also present around 1500 and 1600 cm^{-1} .

- Mass Spectrometry (MS): High-resolution mass spectrometry can be used for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M^+) at m/z 162.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)phenol

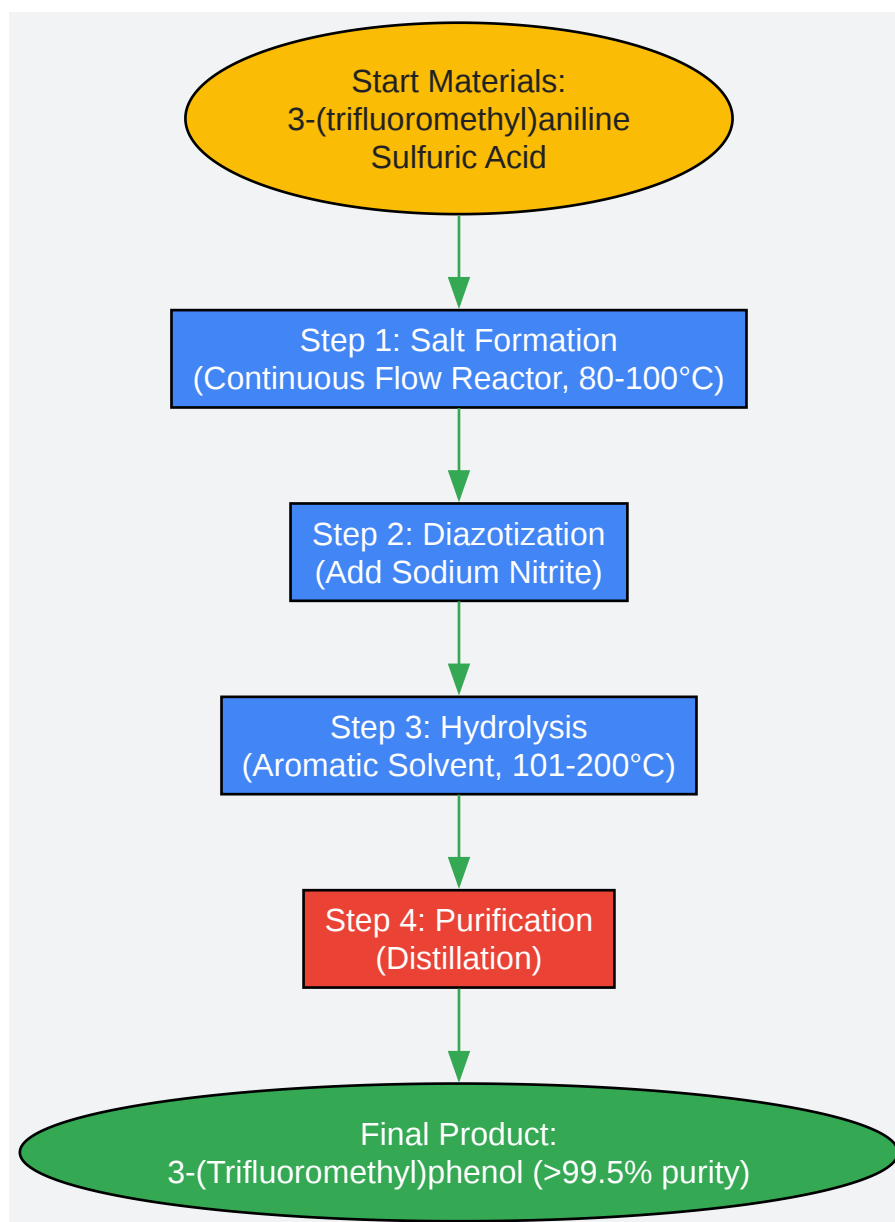
A common method for synthesizing **3-(Trifluoromethyl)phenol** involves a diazotization reaction of 3-(trifluoromethyl)aniline followed by hydrolysis. A continuous flow reactor method has been developed to improve safety and yield.

Materials:

- 3-(trifluoromethyl)aniline
- Sulfuric acid aqueous solution
- Sodium nitrite aqueous solution
- Aromatic solvent (e.g., xylene)

Procedure:

- Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid and 3-(trifluoromethyl)aniline are reacted to form a sulfate salt solution. This reaction can be carried out at a temperature range of 5°C - 150°C , preferably between 80°C - 100°C .
- Diazotization: The resulting sulfate solution is then reacted with an aqueous solution of sodium nitrite in the continuous flow reactor to yield a diazonium salt solution.
- Hydrolysis: The diazonium salt solution undergoes a hydrolysis reaction in the presence of an aromatic solvent at a temperature of 101°C - 200°C to produce **3-(Trifluoromethyl)phenol**.
- Purification: The product can be purified by distillation to achieve a purity of over 99.5%.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(Trifluoromethyl)phenol**.

Applications in Drug Development

3-(Trifluoromethyl)phenol is a crucial building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance the metabolic stability and binding affinity of drug molecules.

- **Serotonin Uptake Inhibitors:** This compound is a key intermediate in the synthesis of drugs designed to treat depression. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are specific inhibitors of serotonin uptake, are synthesized using **3-(trifluoromethyl)phenol**. The inclusion of a $-CF_3$ group can significantly increase the potency of such inhibitors.
- **Antiglaucoma Agents:** **3-(Trifluoromethyl)phenol** is used in the preparation of travoprost, a prostaglandin analog used to treat glaucoma.
- **Other Therapeutic Agents:** Derivatives of **3-(Trifluoromethyl)phenol** are being investigated as potential new therapeutic agents, including urease inhibitors.

The trifluoromethyl group's ability to increase the potency of pharmacologically active molecules has been demonstrated in various structure-activity relationship (SAR) studies, making **3-(Trifluoromethyl)phenol** a valuable component in the drug discovery process.

Safety and Handling

3-(Trifluoromethyl)phenol is classified as an irritant and is toxic. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye shields, and a respirator, should be used when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area.

- To cite this document: BenchChem. [3-(Trifluoromethyl)phenol structure and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045071#3-trifluoromethyl-phenol-structure-and-molecular-formula\]](https://www.benchchem.com/product/b045071#3-trifluoromethyl-phenol-structure-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com